Halofuginone hydrobromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUWEPZBTXEUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938441 | |
| Record name | 7-Bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17395-31-2, 64924-67-0 | |
| Record name | 4(3H)-Quinazolinone, 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidinyl)-2-oxopropyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17395-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-6-chloro-3-(3-(3-hydroxy-2-piperidyl)-2-oxopropyl)quinazolin-4(3H)-one monohydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017395312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Mechanisms of Action of Halofuginone Hydrobromide
Prolyl-tRNA Synthetase Inhibition
The principal and most extensively studied mechanism of action of halofuginone (B1684669) hydrobromide is its inhibition of prolyl-tRNA synthetase (ProRS), an essential enzyme for protein synthesis. nih.govnih.gov
Competitive Inhibition and Specific Binding Interactions
Halofuginone functions as a competitive inhibitor of prolyl-tRNA synthetase, with a high affinity demonstrated by a Ki of 18.3 nM. medchemexpress.comrndsystems.comtocris.com It achieves this by occupying both the proline and tRNA binding sites within the enzyme's active site. medchemexpress.comnih.gov This binding is ATP-dependent and effectively mimics the natural substrates. nih.govresearchgate.net Specifically, one part of the halofuginone molecule mimics the bound proline, while another part mimics the 3' end of the bound tRNA. nih.gov This dual mimicry is crucial for its potent and specific inhibitory action. nih.gov The interaction between halofuginone and ProRS is so specific that adding excess proline can reverse the inhibitory effects. researchgate.netnih.gov
Consequences for Cellular Proline Availability and Protein Synthesis
By competitively inhibiting ProRS, halofuginone creates a state of cellular proline deficiency. nih.govnih.gov This leads to an accumulation of uncharged prolyl-tRNA, which in turn reduces the availability of proline for incorporation into new proteins. nih.govpreprints.org The direct consequence is a significant reduction in global protein synthesis. biorxiv.org This effect is particularly pronounced for proline-rich proteins like collagen, making halofuginone a specific inhibitor of type-I collagen synthesis. medchemexpress.comnih.gov
Activation of the Amino Acid Starvation Response Pathway
The cellular stress caused by the lack of charged prolyl-tRNA triggers the amino acid starvation response (AAR), a highly conserved signaling pathway. rndsystems.comnih.govresearchgate.netharvard.edu
The canonical AAR pathway is initiated by the accumulation of uncharged tRNA molecules. wikipedia.org This accumulation activates the kinase GCN2 (General Control Nonderepressible 2). wikipedia.orgembopress.orgnih.gov Activated GCN2 then phosphorylates the eukaryotic initiation factor 2α (eIF2α). wikipedia.orgembopress.org This phosphorylation leads to a general shutdown of protein synthesis but, paradoxically, increases the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4). wikipedia.orgembopress.org ATF4 then orchestrates a transcriptional program to help the cell cope with the amino acid shortage. wikipedia.org
Research suggests that halofuginone's effects may not be solely dependent on the canonical GCN2-eIF2α pathway. pnas.org Some of the therapeutic benefits of halofuginone are observed even in cells lacking GCN2. pnas.org This points to the existence of non-canonical AAR pathways that are also activated by halofuginone. harvard.edu While the exact components of these non-canonical pathways are still being elucidated, GCN1, a protein that interacts with GCN2 on the ribosome, has been proposed as a potential player. harvard.edu
Transforming Growth Factor-β Signaling Pathway Modulation
In addition to its direct effects on protein synthesis, halofuginone hydrobromide is a known modulator of the Transforming Growth Factor-β (TGF-β) signaling pathway. wjgnet.comsemanticscholar.orgmdpi.com TGF-β is a cytokine involved in a wide array of cellular functions, including fibrosis and cell proliferation. wjgnet.commdpi.com
Inhibition of Smad3 Phosphorylation
A key mechanism of action for halofuginone is the inhibition of Smad3 phosphorylation. nih.govwjgnet.comresearchgate.net Upon activation by TGF-β, the type I receptor kinase phosphorylates Smad2 and Smad3 proteins. nih.gov These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes. nih.govnih.gov Halofuginone disrupts this cascade by preventing the phosphorylation of Smad3. nih.govresearchgate.netresearchgate.net This inhibitory effect on Smad3 phosphorylation has been observed in a variety of cell types, including fibroblasts, stellate cells, tumor cells, and myoblasts. mdpi.comnih.gov The reduction in phosphorylated Smad3 levels curtails the transcription of TGF-β-dependent genes, leading to a decrease in the production of ECM proteins like collagen. nih.govwjgnet.com
Studies have shown that halofuginone's inhibition of Smad3 phosphorylation can be mediated through the activation of other signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. nih.gov Halofuginone treatment has been found to enhance the phosphorylation of Akt and ERK, which in turn associate with the non-phosphorylated form of Smad3, thereby preventing its phosphorylation. nih.gov
Regulation of Inhibitory Smad Protein Expression
Halofuginone has been found to increase the expression of inhibitory Smad proteins, specifically Smad7. mdpi.comnih.govnih.gov Smad7 acts as a negative regulator of the TGF-β signaling pathway by competing with Smad2 and Smad3 for binding to the activated type I receptor, thus preventing their phosphorylation. nih.gov By elevating the levels of Smad7 mRNA, halofuginone further dampens the TGF-β signaling cascade. nih.gov However, research also indicates that while halofuginone does increase Smad7 mRNA, the knockdown of Smad7 does not completely reverse the inhibitory effects of halofuginone on TGF-β-regulated genes, suggesting that Smad7 induction is not the sole mechanism of action. nih.gov
Impact on Fibroblast-to-Myofibroblast Transition
The transition of fibroblasts into myofibroblasts is a critical event in tissue fibrosis and the tumor microenvironment. researchgate.netnih.gov Myofibroblasts are characterized by their expression of smooth muscle genes and their prolific synthesis of ECM proteins. nih.gov Halofuginone effectively inhibits this transition. researchgate.netresearchgate.netnih.gov By blocking Smad3 phosphorylation, halofuginone prevents the differentiation of fibroblasts into activated myofibroblasts. nih.govresearchgate.net This leads to a significant reduction in the synthesis of collagen type I, α-smooth muscle actin, transgelin, and cytoglobin, all of which are characteristic markers of activated myofibroblasts. nih.gov This inhibition of the fibroblast-to-myofibroblast transition is a key contributor to the anti-fibrotic effects of halofuginone. researchgate.netum.es
Influence on TGF-β Receptor Expression
Research suggests that halofuginone can also influence the expression of TGF-β receptors. Specifically, halofuginone has been shown to reduce the protein levels of the TGF-β receptor II (TβRII), while the levels of TGF-β receptor I (TβRI) remain unaffected. nih.govdovepress.com The downregulation of TβRII protein is thought to occur at the translational level. researchgate.net However, it's important to note that in various fibrotic models, no significant effect of halofuginone was observed on the gene expression of TGF-β receptors, indicating its primary target is downstream in the signaling pathway. mdpi.comnih.gov
Interleukin-17 Signaling Pathway Regulation
Beyond its effects on the TGF-β pathway, halofuginone also modulates the Interleukin-17 (IL-17) signaling pathway, which plays a crucial role in inflammation and autoimmunity. mdpi.comwjgnet.com
Selective Inhibition of T Helper 17 Cell Differentiation
Halofuginone has been identified as a selective inhibitor of the differentiation of T helper 17 (Th17) cells. wjgnet.comnih.govnih.gov Th17 cells are a subset of T helper cells that produce IL-17 and are key mediators of autoimmune inflammation. mdpi.comnih.gov Halofuginone exerts this inhibitory effect by activating the amino acid starvation response (AAR). nih.govnih.gov This activation is achieved through the inhibition of prolyl-tRNA synthetase (ProRS), which leads to an accumulation of uncharged tRNA, mimicking a state of amino acid deficiency. mdpi.comwjgnet.com The activation of the AAR pathway potently and selectively suppresses the differentiation of both mouse and human Th17 cells. nih.gov This selective inhibition of Th17 cell development is a significant mechanism behind halofuginone's anti-inflammatory and immunomodulatory properties. mdpi.comwjgnet.com
Modulation of Macrophage Polarization and Inflammatory Mediators
Recent studies have highlighted halofuginone's ability to modulate macrophage polarization and the release of inflammatory mediators. nih.govresearchgate.netnih.gov In the context of inflammatory conditions like rheumatoid arthritis, halofuginone has been shown to inhibit the activity of inflammatory macrophages. nih.govnih.gov It achieves this by regulating the IL-17 signaling pathway, leading to a decrease in the levels of IL-17C, phosphorylated NF-κB (p-NF-κB), and matrix metalloproteinase 9 (MMP9). nih.govnih.gov Furthermore, halofuginone has been observed to promote the repolarization of pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype. nih.govxjtu.edu.cnresearchgate.net This shift in macrophage polarization contributes to the suppression of immune-mediated inflammation. nih.govresearchgate.net
Matrix Metalloproteinase Activity Modulation
This compound has been shown to significantly modulate the activity of matrix metalloproteinases (MMPs), a family of enzymes crucial for the degradation of extracellular matrix (ECM) components. This modulation plays a pivotal role in the compound's observed effects on tissue fibrosis and cancer progression.
Inhibition of Specific Matrix Metalloproteinase Expression
Research has demonstrated that this compound selectively inhibits the expression of several key MMPs. A primary target is Matrix Metalloproteinase-2 (MMP-2) , also known as gelatinase A. nih.govnih.govbiosynth.comnih.gov Studies have shown that halofuginone suppresses the gene expression of MMP-2 at the transcriptional level. preprints.org This inhibitory effect is mediated, at least in part, by the upregulation of the early growth response 1 (Egr-1) transcription factor, which then binds to the MMP-2 promoter and inhibits its activity. dcchemicals.com
The compound also affects the expression of other MMPs. In a rat model of hepatocellular carcinoma, halofuginone treatment led to a significant reduction in the expression of pro-MMP-9 . nih.gov Furthermore, in studies related to osteoarthritis, halofuginone was found to reduce the number of Matrix Metalloproteinase 13 (MMP-13) positive cells in articular cartilage. nih.gov Interestingly, one study on pancreatic tumor xenografts observed an increase in MMP-2 and MMP-9 activity but a decrease in MMP-13 activity in tumors from halofuginone-treated mice, suggesting a complex and context-dependent regulation of MMPs. tmu.edu.cn
Table 1: Effect of this compound on Specific Matrix Metalloproteinases
| Matrix Metalloproteinase | Effect of this compound | Investigated Model | Reference |
|---|---|---|---|
| MMP-2 | Inhibition of gene expression and activity | Bladder carcinoma, hepatocellular carcinoma, various cancer cell lines | nih.govnih.govpreprints.org |
| MMP-9 | Decreased expression and activity | Hepatocellular carcinoma, breast cancer cells | nih.govresearchgate.net |
| MMP-13 | Decreased number of positive cells/activity | Osteoarthritis models, pancreatic tumors | nih.govtmu.edu.cn |
Effects on Extracellular Matrix Remodeling Enzymes
Beyond the direct inhibition of MMP expression, this compound also influences other enzymes involved in the intricate process of ECM remodeling. One such mechanism involves the Tissue Inhibitors of Metalloproteinases (TIMPs) . Research in a rat model of hepatocellular carcinoma indicated that the reduction in active MMP-2 was likely a consequence of decreased expression of Tissue Inhibitor of Matrix Metalloproteinase-2 (TIMP-2) , which is required for the activation of pro-MMP-2. nih.gov However, another study suggested that halofuginone's ability to resolve pre-existing fibrosis might be due to its capacity to increase collagenase activity by augmenting the synthesis of TIMPs that regulate MMP activity. google.com
Furthermore, halofuginone has been shown to affect the expression of lysyl oxidase , an enzyme responsible for the cross-linking of collagen and elastin, which is a critical step in the formation of a stable ECM. escholarship.org This modulation of various ECM remodeling enzymes underscores the compound's multifaceted approach to altering the tissue microenvironment.
Other Investigated Molecular Targets and Signaling Pathways
The molecular actions of this compound extend beyond the realm of MMPs, impacting several critical intracellular signaling pathways that govern cell growth, proliferation, and survival.
Akt/mTORC1/Wnt/β-catenin Signaling Axis
A significant body of evidence points to the inhibition of the Akt/mTORC1 signaling pathway as a key mechanism of halofuginone's action. nih.govnih.gov In studies on colorectal cancer and uterine leiomyoma cells, halofuginone treatment led to a downregulation of this pathway, resulting in inhibited cell proliferation and induction of apoptosis. nih.govnih.gov Specifically, it has been shown to reduce the phosphorylation of Akt and the downstream mTORC1 substrate, p70S6K. nih.gov
The Wnt/β-catenin signaling pathway , which is crucial in embryonic development and often dysregulated in cancer, has also been identified as a target of halofuginone. xjtu.edu.cnnih.govmdpi.com A review of its anticancer mechanisms includes the Wnt/β-catenin pathway as one of the signaling cascades it affects. xjtu.edu.cn
Exosomal MicroRNA and Histone Deacetylase Pathways
Emerging research has uncovered a novel mechanism of action for halofuginone involving exosomes and microRNAs. In breast cancer cells, halofuginone treatment was found to induce the release of exosomes containing microRNA-31 (miR-31) . nih.govnih.gov This exosomal miR-31 was shown to suppress the proliferation of recipient cancer cells by targeting histone deacetylase 2 (HDAC2) . nih.govnih.gov This finding links halofuginone to the regulation of epigenetic mechanisms and intercellular communication.
PI3K/Akt and MAPK/ERK Pathway Interactions
This compound has been demonstrated to modulate the intricate crosstalk between the PI3K/Akt and MAPK/ERK signaling pathways . nih.govnih.gov In muscle cells, halofuginone promotes the phosphorylation of Akt and members of the MAPK family, including ERK. nih.gov This activation of PI3K/Akt and MAPK/ERK pathways appears to mediate the inhibitory effect of halofuginone on Smad3 phosphorylation, a key step in TGF-β signaling. nih.gov Furthermore, in lung cancer models, halofuginone has been identified as a dual inhibitor of the PI3K/Akt and MAPK signaling pathways, sensitizing cancer cells to chemotherapy. nih.gov
Table 2: Investigated Molecular Targets and Signaling Pathways of this compound
| Pathway/Target | Effect of this compound | Investigated Model | Reference |
|---|---|---|---|
| Akt/mTORC1 | Inhibition | Colorectal cancer, uterine leiomyoma | nih.govnih.gov |
| Wnt/β-catenin | Implicated in anticancer effects | Review | xjtu.edu.cn |
| Exosomal miR-31 | Increased release | Breast cancer cells | nih.govnih.gov |
| Histone Deacetylase 2 (HDAC2) | Targeted by exosomal miR-31 | Breast cancer cells | nih.govnih.gov |
| PI3K/Akt | Modulation (activation or inhibition depending on context) | Muscle cells, lung cancer | nih.govnih.gov |
| MAPK/ERK | Modulation (activation or inhibition depending on context) | Muscle cells, lung cancer | nih.govnih.gov |
Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Modulation
This compound has been identified as an inhibitor of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) signaling pathway. nii.ac.jp NRF2 is a key transcription factor that regulates cellular responses to oxidative and xenobiotic stress. nii.ac.jpnih.gov In various cancer types, the NRF2 pathway is often hyperactivated, which contributes to tumor progression and resistance to therapy. nii.ac.jpnih.gov
Halofuginone's modulation of NRF2 is not direct but is mediated through an amino acid starvation response. nii.ac.jp The compound is a competitive inhibitor of prolyl-tRNA synthetase (PRS), an enzyme crucial for protein synthesis. nii.ac.jpmedchemexpress.comtocris.com By inhibiting PRS, halofuginone leads to an accumulation of uncharged tRNA, which triggers a cellular stress response that includes the suppression of global protein translation. nii.ac.jp This, in turn, leads to a decrease in the accumulation of the NRF2 protein. nii.ac.jpmedchemexpress.com
Research has demonstrated that this suppression of NRF2 accumulation by halofuginone can enhance the chemosensitivity of cancer cells. medchemexpress.comimmunomart.comszabo-scandic.com In preclinical models, combining halofuginone with chemotherapeutic agents like cisplatin (B142131) has been shown to significantly suppress tumor volume compared to treatment with either agent alone. medchemexpress.com The IC50 values for the reduction of NRF2 protein by halofuginone have been determined in different cancer cell lines, highlighting its potency. medchemexpress.commolnova.com
Table 1: IC50 Values of Halofuginone for NRF2 Protein Inhibition
| Cell Line | Type of Cancer | IC50 for NRF2 Protein |
|---|---|---|
| KYSE70 | Human oesophageal cancer | 22.3 nM medchemexpress.commedchemexpress.commolnova.com |
Ion Channel Activity Modulation
This compound also exerts significant effects on various ion channels, contributing to its pharmacological profile, particularly as a potent pulmonary vasodilator. medchemexpress.commedchemexpress.comszabo-scandic.com Its modulatory actions on potassium (K+) and calcium (Ca2+) channels are key to these effects.
The compound has been shown to activate voltage-gated potassium (Kv) channels. medchemexpress.commedchemexpress.com Specifically, it increases the currents through Kv channels in pulmonary artery smooth muscle cells (PASMCs). medchemexpress.commolnova.com Further research has identified that it enhances K+ currents through KCNA5 channels, a specific type of voltage-gated potassium channel. medchemexpress.commolnova.com
In addition to its effects on potassium channels, halofuginone blocks multiple types of calcium channels. medchemexpress.commedchemexpress.comszabo-scandic.com It inhibits voltage-gated Ca2+ channels, receptor-operated Ca2+ entry (ROCE), and store-operated Ca2+ entry (SOCE). medchemexpress.commolnova.compreprints.org The inhibition of ROCE was observed in HEK cells transfected with a calcium-sensing receptor gene, while the attenuation of SOCE was noted in PASMCs. medchemexpress.commolnova.com This blockade of Ca2+ influx is a critical mechanism contributing to its vasodilator properties. preprints.org
Table 2: Effects of this compound on Ion Channels
| Ion Channel | Effect | Cell Type/Model |
|---|---|---|
| Voltage-gated K+ (Kv) channels | Activation, increased currents | Pulmonary artery smooth muscle cells (PASMC) medchemexpress.commolnova.com |
| KCNA5 channels | Increased K+ currents | HEK cells transfected with KCNA5 gene medchemexpress.commolnova.com |
| Voltage-gated Ca2+ channels | Blockade | General medchemexpress.commedchemexpress.comszabo-scandic.com |
| Receptor-operated Ca2+ entry (ROCE) | Inhibition | HEK cells with calcium-sensing receptor gene medchemexpress.commolnova.com |
Therapeutic Research Areas and Biological Activities of Halofuginone Hydrobromide
Antifibrotic Research
Fibrosis is a pathological condition marked by the excessive accumulation of extracellular matrix (ECM) components, particularly collagen type I, which leads to the scarring and dysfunction of tissues and organs. nih.govtau.ac.il Halofuginone (B1684669) has emerged as a promising antifibrotic agent due to its specific inhibitory effects on collagen synthesis and its demonstrated efficacy in a range of preclinical disease models. tau.ac.ilresearchgate.net
Inhibition of Collagen α1(I) Gene Expression and Synthesis
The primary mechanism behind halofuginone's antifibrotic activity is its ability to specifically inhibit the synthesis of collagen type I at the transcriptional level. nih.govnih.gov Research has consistently shown that halofuginone effectively downregulates the expression of the collagen α1(I) gene. wjgnet.comnih.gov This inhibitory action has been observed in various cell types, including human fibroblasts. nih.gov
The molecular pathway for this inhibition involves the transforming growth factor-beta (TGF-β) signaling cascade, a key driver of fibrosis. Halofuginone has been found to block the TGF-β-induced phosphorylation of Smad3, a critical downstream signaling molecule. tau.ac.ilresearchgate.netnih.gov This specific interference with the Smad3 pathway prevents the activation of collagen gene transcription, thereby reducing collagen protein synthesis. nih.gov Notably, the inhibitory effect appears specific to Smad3, as halofuginone did not affect the activation of Smad2. nih.gov
Table 1: Mechanism of Halofuginone's Antifibrotic Action
| Target | Mechanism of Action | Outcome |
|---|---|---|
| Collagen α1(I) Gene | Reduces promoter activity and gene expression. nih.govnih.gov | Decreased synthesis of type I collagen. nih.gov |
Efficacy in Diverse Fibrotic Disease Models
The antifibrotic potential of halofuginone has been validated across a variety of animal models that mimic human fibrotic diseases affecting different organs. nih.govoncodesign-services.comwuxibiology.com In these models, halofuginone has demonstrated a consistent ability to prevent the excessive deposition of collagen and mitigate tissue damage. wjgnet.com
Table 2: Halofuginone Efficacy in Preclinical Fibrotic Models
| Disease Model | Organ/Tissue Affected | Key Findings |
|---|---|---|
| Thioacetamide (TAA)-Induced Fibrosis | Liver | Prevented increases in collagen α1(I) gene expression and collagen content. wjgnet.comnih.gov |
| Dimethylnitrosamine (DMN)-Induced Fibrosis | Liver | Prevented increases in collagen α1(I) gene expression and collagen content. wjgnet.com |
| Tight Skin (Tsk) Mouse | Skin | Prevented the development of cutaneous hyperplasia (dermal fibrosis). tau.ac.ilresearchgate.netnih.gov |
| Chronic Graft-Versus-Host Disease (cGvHD) | Skin | Decreased skin collagen content in a human patient. nih.govtau.ac.il |
| Cerulein-Induced Fibrosis | Pancreas | Prevented fibrosis development. wjgnet.com |
Potential for Resolution of Established Fibrosis
A significant finding in antifibrotic research is the potential for a therapeutic agent not only to prevent fibrosis but also to reverse existing scarring. Studies on halofuginone suggest it may possess this capability. In a rat model of liver fibrosis induced by thioacetamide, administering halofuginone after fibrosis was already established led to an almost complete resolution of the fibrotic condition. researchgate.netnih.gov Following treatment, key markers of fibrosis, including the levels of collagen, collagen α1(I) gene expression, and the number of activated stellate cells (the primary collagen-producing cells in the liver), returned to levels comparable to those in healthy control animals. researchgate.netnih.gov This suggests that halofuginone may hold therapeutic potential for treating established fibrotic diseases. nih.gov
Anticancer Research
In addition to its antifibrotic properties, halofuginone has demonstrated notable anticancer activities. nih.gov Its effects are multifaceted, encompassing the direct inhibition of cancer cell growth, the induction of programmed cell death, and the modulation of the tumor's supportive environment. nih.govnih.gov
Anti-proliferative Effects and Apoptosis Induction
Halofuginone has been shown to inhibit the proliferation of a range of cancer cell lines. nih.gov Research has documented its growth-inhibitory effects on cells derived from breast cancer, hepatoma, melanoma, and multiple myeloma. nih.govspandidos-publications.com
A key mechanism underlying its anticancer effect is the induction of apoptosis, or programmed cell death. spandidos-publications.com In studies using human breast cancer cell lines (MCF-7 and MDA-MB-231), halofuginone treatment led to apoptosis and the generation of reactive oxygen species (ROS). spandidos-publications.com Further investigation into the mechanism revealed that halofuginone can induce apoptosis by disrupting the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway. researchgate.netnih.gov In some cancer models, these effects are also associated with cell cycle arrest. nih.gov Beyond directly targeting cancer cells, halofuginone has also been observed to inhibit the proliferation of cancer-associated fibroblasts (CAFs), which are critical for tumor support. frontiersin.org
Table 3: Anticancer Effects of Halofuginone on Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effects |
|---|---|---|
| Breast Cancer | MCF-7, MDA-MB-231 | Inhibited cell growth, induced apoptosis, generated reactive oxygen species (ROS), disrupted mitochondrial membrane potential. nih.govspandidos-publications.com |
| Hepatoma | Not specified | Inhibited cancer cell growth and tumor metastasis. spandidos-publications.com |
| Melanoma | Not specified | Inhibited cancer cell growth and tumor metastasis. spandidos-publications.com |
Inhibition of Angiogenesis and Tumor Microenvironment Modulation
The growth and metastasis of solid tumors are critically dependent on angiogenesis, the formation of new blood vessels that supply nutrients and oxygen. nih.gov Halofuginone exhibits potent anti-angiogenic properties. nih.govnih.gov It has been found to inhibit the formation of vascular tubes and, in a metastatic rat brain tumor model, its tumor-inhibiting effect was linked to a significant reduction in tumor angiogenesis. nih.gov
Halofuginone also modulates the tumor microenvironment (TME), which plays a crucial role in cancer progression. By inhibiting the synthesis of extracellular matrix components like collagen, halofuginone can alter the physical structure that supports the tumor. nih.govnih.gov Its ability to inhibit cancer-associated fibroblasts (CAFs) further disrupts the TME, as shown in an oral squamous cell carcinoma model where halofuginone treatment reduced collagen deposition and tumor invasion. frontiersin.org Moreover, by blocking TGF-β signaling, halofuginone can interfere with processes that prepare distant sites, such as bone, for metastasis. nih.gov
Anti-metastatic and Anti-invasive Properties
Halofuginone hydrobromide has demonstrated significant potential in hindering cancer metastasis and invasion through various mechanisms. nih.gov A primary mode of action is the inhibition of Matrix Metalloproteinase-2 (MMP-2) gene expression. drugbank.comnih.gov MMPs are crucial for the degradation of the extracellular matrix (ECM), a key step in tumor cell invasion and metastasis. nih.gov By downregulating MMP-2, halofuginone impedes the ability of cancer cells to break through the basement membrane and surrounding tissues. nih.gov
The compound also interferes with the Transforming Growth Factor-β (TGF-β) signaling pathway, which is critically involved in the later stages of cancer, promoting invasion and metastasis. nih.gov Halofuginone has been shown to block the TGF-β/Smad3 cascade, which in turn hinders the expression of genes that promote metastasis. nih.gov Research in melanoma models indicates that halofuginone inhibits TGF-β-dependent phosphorylation of SMAD proteins and reduces the expression of TGF-β target genes that enhance bone metastases, such as PTHrP, CTGF, CXCR4, and IL11. nih.gov
Furthermore, halofuginone's anti-invasive properties are linked to its ability to suppress the deposition of the ECM, particularly by inhibiting the synthesis of collagen type I. drugbank.comnih.govnih.gov This action disrupts the tumor microenvironment, which is essential for tumor growth and spread. nih.gov By inhibiting stromal support and vascularization, halofuginone creates an environment less conducive to tumor invasion and progression. drugbank.comnih.gov Studies in breast cancer cells have also shown that halofuginone can inhibit migration and invasion by downregulating MMP-9 expression. scienceopen.com
Research in Specific Cancer Types and Models
This compound has been investigated in a variety of preclinical cancer models, demonstrating a broad range of anti-tumor activity. nih.gov
Bladder Cancer: In mouse models of both transplantable and chemically induced bladder carcinoma, oral administration of halofuginone showed a profound anticancer effect. nih.gov It was found to inhibit the progression of the tumor into a malignant, invasive stage. nih.gov The mechanism was attributed to a marked decrease in blood vessel density and inhibition of stromal support. nih.gov Further studies in mouse models of non-muscle invasive bladder cancer (NMIBC) confirmed that both oral and intravesical administration of halofuginone exerted significant anti-neoplastic activity, as reflected by a substantial reduction in bladder weight. imrpress.com A phase II study in patients with refractory recurrent transitional cell carcinoma of the bladder found that oral halofuginone was well tolerated and achieved plasma concentrations exceeding those that inhibit bladder cancer in animal models. researcher.life
Breast Cancer: Halofuginone has shown potent inhibitory effects against breast cancer cells, including triple-negative breast cancer (TNBC), a particularly aggressive subtype. nih.govnih.gov It inhibits the growth of breast cancer cells in a time- and concentration-dependent manner. scienceopen.comnih.gov In animal models, halofuginone-loaded polymeric micelles administered orally demonstrated enhanced efficacy against TNBC, with reduced toxicity and metastasis. nih.gov The compound has been shown to induce apoptosis in breast cancer cells by disrupting mitochondria and enhancing the formation of reactive oxygen species (ROS). scienceopen.comnih.gov It also inhibits the migration and invasion of human breast cancer cells. nih.gov
Prostate Cancer: Research using xenograft models of prostate cancer, including androgen-dependent, androgen-independent, and neuroendocrine phenotypes, has shown that oral administration of halofuginone slows disease progression. nih.gov The treatment led to an inhibition of collagen alpha1(I) gene expression, reduced collagen content, and decreased endothelial cell number, resulting in increased apoptosis and necrosis within the tumors. nih.gov
Melanoma: In the context of melanoma, halofuginone has been shown to decrease the development and progression of bone metastases. nih.gov Its therapeutic effect is linked to the inhibition of TGF-β signaling in human melanoma cells, which leads to reduced cell proliferation, increased apoptosis, and decreased expression of pro-metastatic genes. nih.govnih.gov
Table 1: Summary of Halofuginone Research in Specific Cancer Models
| Cancer Type | Model System | Key Findings | References |
|---|---|---|---|
| Bladder Cancer | Transplantable & chemically induced mouse models | Inhibited progression to invasive stage; decreased blood vessel density. | nih.gov |
| Non-muscle invasive bladder cancer (NMIBC) mouse model | Significant anti-neoplastic activity with oral and intravesical administration. | imrpress.com | |
| Breast Cancer | Triple-Negative Breast Cancer (TNBC) cell lines and mouse models | Inhibited cell growth, induced apoptosis, reduced metastasis. | scienceopen.comnih.govnih.gov |
| Prostate Cancer | Androgen-dependent, androgen-independent, and neuroendocrine xenografts | Slowed tumor progression; reduced collagen; increased apoptosis/necrosis. | nih.gov |
| Melanoma | Human melanoma cells and mouse model of bone metastasis | Decreased development and progression of bone metastases by inhibiting TGF-β signaling. | nih.gov |
Immunomodulatory and Anti-inflammatory Research
This compound exhibits significant immunomodulatory and anti-inflammatory properties, which have been explored in various contexts ranging from autoimmune diseases to cancer therapy. nih.govnih.govresearchgate.net Its mechanisms of action are multifaceted, involving the regulation of key immune cell populations and signaling pathways. nih.gov
Regulation of Autoimmune Inflammation
A key aspect of halofuginone's immunomodulatory effect is its ability to regulate autoimmune inflammation, primarily by selectively inhibiting the differentiation of T helper 17 (Th17) cells. nih.govmdpi.comjax.org Th17 cells are crucial regulators of autoimmune inflammation, and their dysregulation is associated with numerous autoimmune disorders. nih.govmdpi.com
Halofuginone's mechanism for inhibiting Th17 differentiation involves the activation of the amino acid starvation response (AAR). nih.govmdpi.comresearchgate.net It achieves this by inhibiting prolyl-tRNA synthetase (ProRS), which leads to an accumulation of uncharged tRNA, mimicking a state of proline deprivation. nih.gov This activation of the AAR pathway selectively prevents the development of Th17 cells without broadly suppressing the immune system. nih.govjax.orgresearchgate.net This targeted action makes it a promising candidate for treating Th17-mediated inflammatory diseases. nih.gov
Role in T Helper Cell Subsets and Macrophage Functional Dynamics
Halofuginone demonstrates a high degree of selectivity in its modulation of T helper cell subsets. While it potently inhibits the differentiation of pro-inflammatory Th17 cells, it has been shown to have only minor effects on other lineages such as T helper 1 (Th1), T helper 2 (Th2), and regulatory T (Treg) cells. jax.org In some models, such as for Graves' disease, halofuginone treatment was associated with a significant increase in the number of CD4+CD25+Foxp3+ T lymphocytes (Tregs) and the mRNA level of Foxp3. nih.gov In contrast, in a model for autoimmune thyroiditis, it significantly decreased the number of CD4+IL-17+ T cells. nih.gov This selective targeting of Th17 cells is a key feature of its immunomodulatory profile. jax.org
In addition to its effects on T cells, recent research has highlighted halofuginone's role in modulating macrophage function. In the context of rheumatoid arthritis models, nanocomplexes delivering halofuginone were shown to promote the repolarization of pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype. nih.gov This shift in macrophage polarization contributes to the suppression of immune-mediated inflammation. nih.gov
Applications in Autoimmune Disease Models
The therapeutic potential of halofuginone has been demonstrated in a range of preclinical models of autoimmune diseases.
Table 2: Halofuginone Applications in Autoimmune Disease Models
| Disease Model | Key Findings | References |
|---|---|---|
| Autoimmune Arthritis | Suppressed disease development; reciprocally regulated Th17 and Treg cells. | nih.gov |
| Experimental Autoimmune Encephalomyelitis (EAE) (Multiple Sclerosis Model) | Protected mice from disease by selectively inhibiting Th17 differentiation via the AAR pathway. | nih.govjax.orgresearchgate.net |
| Autoimmune Thyroid Disease (AITD) | Decreased the incidence of autoimmune thyroiditis by reducing the number of Th17 cells. In a Graves' disease model, it increased the number of Treg cells. | nih.gov |
| Periodontitis | Reduced expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α); suppressed immune cell infiltration; blocked Th17 cell differentiation. | researcher.life |
| Dextran Sulfate Sodium (DSS)-induced Colitis | Attenuated colitis by suppressing pro-inflammatory cytokines and hypoxia-inducible factor 1-alpha (HIF-1α). | researchgate.net |
These studies collectively underscore the potential of halofuginone as a therapeutic agent for a variety of autoimmune and inflammatory conditions, largely through its targeted regulation of Th17 cell differentiation and function. researchgate.net
Antiparasitic Research
This compound was first recognized for its potent antiparasitic activity and has been used for decades as an effective anticoccidial agent in veterinary medicine. drugbank.comnih.gov Its origins trace back to febrifugine (B1672321), an alkaloid isolated from the Chinese herb Dichroa febrifuga, which has a long history of use in traditional medicine for treating malaria. nih.govresearchgate.net Halofuginone is a synthetic analog developed to retain the therapeutic efficacy of febrifugine with an improved safety profile. researchgate.net
Research into its mechanism of action against parasites has revealed that it targets specific and essential cellular processes. In the case of coccidiosis caused by Eimeria tenella in chickens, halofuginone acts as a coccidiostat. nih.gov It inhibits the parasite's invasion of host cells during the early stages of its life cycle and disrupts the development of second-generation schizonts, causing them to appear vacuolated and degenerated. nih.gov
Against the malaria parasite, Plasmodium falciparum, halofuginone's mode of action involves the inhibition of prolyl-tRNA synthetase (ProRS). nih.govacs.org This enzyme is vital for protein synthesis. By binding to ProRS, halofuginone prevents the charging of tRNA with the amino acid proline, causing an accumulation of uncharged tRNA and effectively halting protein synthesis, which is lethal to the parasite. nih.govacs.org While it is a potent inhibitor of the parasite's ProRS, it also inhibits the human equivalent, which has implications for its therapeutic use in humans. acs.org
Antimalarial Activity Studies
Halofuginone, a derivative of the natural alkaloid febrifugine, has demonstrated significant antimalarial properties, targeting critical stages of the Plasmodium parasite's life cycle. Research has established its activity against both the liver and asexual blood stages of the malaria parasite. nih.gov The compound's efficacy has been evaluated against various Plasmodium species, including Plasmodium falciparum, the most virulent species causing malaria in humans, and Plasmodium berghei, a model organism for studying malaria in rodents. nih.gov
Studies have shown that halofuginone inhibits the growth of both chloroquine-sensitive and -resistant strains of P. falciparum in vitro. nih.gov One of the key findings in antimalarial research is the identification of the parasite's cytoplasmic prolyl-tRNA synthetase (PfProRS) as the molecular target of halofuginone. acs.orgproquest.com It acts as a potent inhibitor of this enzyme, with a reported IC₅₀ value of 11 nM in an aminoacylation assay. acs.org This inhibition disrupts protein synthesis within the parasite, leading to its death.
The antimalarial action of halofuginone is linked to the activation of the amino acid starvation response (AAR) in the parasite. By inhibiting ProRS, halofuginone causes an accumulation of uncharged prolyl-tRNAs, mimicking a state of proline starvation and triggering the AAR pathway, which is detrimental to the parasite. nih.govnih.gov
A derivative, halofuginol, has also been investigated and shown to be highly effective against both liver and asexual blood stages in a P. berghei mouse model. nih.gov A single oral dose of halofuginol resulted in a greater than 99% reduction in liver parasite burden. nih.gov
Table 1: In Vitro Antimalarial Activity of Halofuginone and Its Analogs
Compound Target Organism Target Stage Reported IC₅₀ Primary Molecular Target Halofuginone Plasmodium falciparum Asexual Blood Stage 11 nM Prolyl-tRNA Synthetase (PfProRS) Halofuginone Plasmodium berghei Liver Stage (Sporozoites in HepG2 cells) 17 nM Not specified in study Halofuginol Plasmodium falciparum (3D7 strain) Asexual Blood Stage Data not specified Prolyl-tRNA Synthetase (PfProRS)
Anticoccidial Research and Molecular Mechanisms of Resistance
Halofuginone has been utilized as an anticoccidial agent in veterinary medicine to control infections caused by Eimeria species, protozoan parasites that cause coccidiosis in poultry and other livestock. Its primary mode of action is coccidiostatic, meaning it inhibits the parasite's development rather than directly killing it. Histological studies have shown that halofuginone is particularly effective during the early stages of the parasite's life cycle, inhibiting the invasion of host cells and disrupting the development of schizonts. Treated second-generation schizonts often appear vacuolated and degenerated, preventing their division into merozoites and allowing the host's immune system to clear the abnormal parasites.
The emergence of drug resistance is a significant challenge in the control of coccidiosis. Research into the molecular mechanisms of halofuginone resistance in Eimeria tenella has identified the parasite's prolyl-tRNA synthetase (PRS) as the key target. Point mutations in the gene encoding this enzyme are pivotal to the development of resistance. Specifically, mutations A1852G and A1854G in the E. tenella PRS gene have been shown to confer resistance. Overexpression of this mutated gene in both E. tenella and the related parasite Toxoplasma gondii has been experimentally validated to induce resistance to halofuginone.
Transcriptome analysis comparing halofuginone-resistant and sensitive strains of E. tenella has provided further insights into the mechanisms of resistance. In sensitive strains treated with halofuginone, there is a significant downregulation of genes associated with enzymes and an upregulation of processes related to DNA damage. This suggests that in susceptible parasites, halofuginone's inhibition of protein synthesis leads to broader metabolic disruption and cellular stress. In contrast, resistant strains with the mutated PRS can evade these effects and continue their life cycle.
**Table 2: Molecular Basis of Halofuginone Resistance in *Eimeria tenella***
Organism Mechanism of Resistance Affected Gene/Protein Observed Transcriptomic Changes in Sensitive Strains Eimeria tenella Point mutations conferring target-site alteration Prolyl-tRNA Synthetase (PRS) Downregulation of enzyme-associated genes; Upregulation of DNA damaging processes
Antiviral Research
Efficacy Against Specific Viral Infections in Model Systems
This compound has been investigated for its antiviral properties, with notable efficacy demonstrated against SARS-CoV-2. In human bronchial airway cultures and other cell line models, halofuginone has been shown to inhibit viral entry and replication. acs.org A clinical trial involving non-hospitalized adults with mild to moderate COVID-19 found that while the treatment was safe and well-tolerated, it did not significantly decrease the SARS-CoV-2 viral load decay rate within a 10-day period compared to a placebo. drugbank.comwepub.org
Research using relevant human organotypic models, such as those for the airway and intestinal epithelium, has confirmed the antiviral activity of this compound against SARS-CoV-2. nih.govacs.org However, studies assessing its broad-spectrum potential have shown limited efficacy against a panel of other viruses from different families. In these physiologically relevant models, halofuginone did not exhibit significant antiviral activity against Enterovirus A71 (EV-A71), Parechovirus A1 (PeV-A1), Influenza A virus (IAV), Rhinovirus A16 (RV-A16), Human Cytomegalovirus (HCMV), or Zika virus (ZIKV). nih.govacs.org Earlier studies had suggested potential efficacy against Chikungunya virus (CHIKV) and Dengue virus (DENV). acs.org
Mechanisms of Antiviral Action and Host Factor Targeting
The primary antiviral mechanism of this compound is the targeting of a host-cell factor rather than a viral component. It acts as a specific inhibitor of the host's prolyl-tRNA synthetase (PARS1 or PRS). acs.org This enzyme is crucial for ligating the amino acid proline to its corresponding tRNA, a necessary step for protein synthesis. By competitively inhibiting PARS1, halofuginone leads to an accumulation of uncharged prolyl-tRNAs, which triggers the amino acid starvation response (AAR), suppressing bulk protein translation. nih.govacs.org
This inhibition of host protein synthesis has a dual effect on viral infection. Firstly, it can directly inhibit the translation of viral proteins that are rich in proline, such as the pp1a and pp1ab polyproteins of SARS-CoV-2. Secondly, it can indirectly affect the virus by preventing the correct expression of cellular receptors and host factors necessary for viral entry and replication. acs.org For SARS-CoV-2, halofuginone has been found to reduce the biosynthesis of heparan sulfate, a cell surface molecule that facilitates the binding of the viral spike protein, thereby impeding viral entry. The transmembrane serine protease 2 (TMPRSS2), another critical host factor for SARS-CoV-2 entry, has a high proline content in its cytoplasmic domain, making its synthesis potentially vulnerable to halofuginone's effects. nih.gov
Metabolic Disease Research
Recent preclinical studies have identified halofuginone as a potential therapeutic agent for metabolic diseases, particularly obesity and its associated complications. nih.gov In studies using diet-induced obese mouse and pig models, administration of halofuginone led to a series of beneficial metabolic effects. nih.gov
The primary findings from this research indicate that halofuginone suppresses food intake and increases energy expenditure, culminating in weight loss. Beyond weight reduction, the compound was also shown to alleviate insulin (B600854) resistance and hepatic steatosis, which are common comorbidities of obesity. nih.gov
The molecular mechanism underlying these metabolic benefits involves the activation of the integrated stress response (ISR). nih.gov Halofuginone treatment was found to increase the levels of two key metabolic hormones: fibroblast growth factor 21 (FGF21) and growth differentiation factor 15 (GDF15). These hormones are known to play crucial roles in regulating energy balance and glucose and lipid metabolism. Studies using knockout mice confirmed that both FGF21 and GDF15 are necessary for halofuginone to exert its anti-obesity effects. nih.gov These findings highlight a novel application for halofuginone in the potential treatment of obesity and related metabolic disorders, warranting further clinical investigation.
Table 4: Effects of Halofuginone in Preclinical Models of Metabolic Disease
Model Organism Observed Metabolic Effects Key Molecular Mediators Underlying Mechanism Diet-induced obese mice Weight loss, suppressed food intake, increased energy expenditure, alleviated insulin resistance, reduced hepatic steatosis Fibroblast growth factor 21 (FGF21), Growth differentiation factor 15 (GDF15) Activation of the Integrated Stress Response (ISR) Pigs Weight loss Not specified in study Not specified in study
Neuroprotective Research
Beyond metabolic diseases, halofuginone has been explored for its potential neuroprotective properties, particularly in the context of physical nerve damage.
Studies utilizing rat models of sciatic nerve injury have indicated that halofuginone possesses neuroprotective effects. nih.govnih.gov In these models, which mimic peripheral nerve injuries frequently encountered clinically, treatment with halofuginone has been associated with significant functional improvement compared to untreated trauma groups. nih.gov The therapeutic benefits are attributed to its known anti-inflammatory and antifibrotic properties. nih.gov By inhibiting fibroblast proliferation and reducing scar tissue formation, halofuginone may create a more favorable environment for axonal regeneration.
In comparative studies, the functional outcomes in rats treated with halofuginone were comparable to those treated with methylprednisolone, a standard steroid treatment for such injuries. nih.govnih.gov Pathological and electron microscopic evaluations have confirmed that halofuginone treatment leads to improvements in the structure of the peripheral nerve at both the tissue and cellular levels. nih.gov These findings suggest that halofuginone positively contributes to the recovery process following peripheral nerve injury. nih.gov
Table 3: Halofuginone in a Rat Sciatic Nerve Injury Model
| Evaluation Method | Halofuginone Treatment Group Outcome | Comparison to Control/Trauma Group |
|---|---|---|
| Gait Track Analysis | Significant functional improvement. nih.gov | Better functional outcomes. nih.gov |
| Muscle Mass Ratio | Data indicates recovery. nih.gov | N/A |
| Pathological Evaluation | Improvement in peripheral nerve structure. nih.gov | Statistically significant improvements. nih.gov |
| Electron Microscopy | Improvement at the cellular level. nih.gov | N/A |
Preclinical and Translational Research Studies of Halofuginone Hydrobromide
In Vitro Cellular Research Models
In vitro studies have been fundamental in dissecting the molecular pathways through which halofuginone (B1684669) exerts its biological effects. These models allow for controlled investigation of the compound's impact on specific cell types involved in pathological processes.
Halofuginone has demonstrated significant anti-fibrotic effects in various in vitro models by targeting key cells responsible for extracellular matrix deposition. Studies have shown that halofuginone can attenuate collagen α1(I) gene expression in murine, avian, and human skin fibroblasts. researchgate.net This inhibitory effect on collagen synthesis is a cornerstone of its anti-fibrotic activity.
In the context of liver fibrosis, halofuginone has been shown to inhibit collagen production and collagen α1(I) gene expression in immortalized rat hepatic stellate cells (HSCs). nih.govjosorge.com Research on human hepatic stellate cells (hTERT-HSC) has further confirmed that these cells respond to pro-fibrotic stimuli by adopting an activated state, a process that can be modulated by therapeutic compounds. plos.org Similarly, in models of pancreatic fibrosis, halofuginone has been observed to inhibit the activation of pancreatic stellate cells (PSCs). researchgate.net The compound has also been found to reduce Smad3 protein levels and inhibit TGFβ-dependent Smad3 phosphorylation in fibroblasts and stellate cells, pointing to its role in modulating the TGFβ signaling pathway, a key driver of fibrosis. researchgate.net
Table 1: In Vitro Effects of Halofuginone on Fibrotic Cells
| Cell Type | Model System | Key Research Findings | Reference |
|---|---|---|---|
| Fibroblasts | Murine, Avian, and Human Skin Fibroblasts | Attenuated collagen α1(I) gene expression. | researchgate.net |
| Hepatic Stellate Cells (HSCs) | SV40-immortalized rat HSC-T6 cells | Inhibited collagen production and collagen α1(I) gene expression. | nih.govjosorge.com |
| Cancer-Associated Fibroblasts (CAFs) | Oral Squamous Cell Carcinoma (OSCC)-derived CAFs | Inhibited CAF viability and proliferation; decreased expression of malignant phenotype markers (α-SMA, FSP-1, PDGFRβ). | nih.gov |
| Pancreatic Stellate Cells (PSCs) | In vitro models | Inhibited TGFβ-dependent Smad3 phosphorylation. | researchgate.net |
Halofuginone has been investigated for its anti-cancer properties across a multitude of cancer cell lines. Research has shown that it can inhibit the proliferation of various tumor cells in a time- and concentration-dependent manner. For instance, it has demonstrated cytotoxic effects against breast cancer cell lines, including triple-negative breast cancer (TNBC) cells like MDA-MB-231, and has shown stronger anti-proliferative activity than paclitaxel (B517696) in certain breast cancer cells. scienceopen.com
Studies have also revealed that halofuginone can enhance the radiosensitivity of several human tumor cell lines. This effect was observed in pancreatic, prostate, and colon carcinoma cell lines, suggesting a potential role as an adjunct to radiation therapy. nih.gov In colorectal cancer cells, halofuginone has been found to inhibit cancer growth by suppressing the Akt/mTORC1 signaling pathway. researchgate.net Furthermore, it has been shown to inhibit the migration and invasion of breast cancer cells by downregulating matrix metalloproteinase-9 expression. scienceopen.com Investigations into gastric cancer cells have shown that halofuginone inhibits proliferation and induces apoptosis. researchgate.net
Table 2: Effects of Halofuginone on Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effects | Reference |
|---|---|---|---|
| Pancreatic Cancer | PC-Sw, PC-Zd | Enhanced radiosensitivity. | nih.gov |
| Prostate Cancer | DU145, PC3 | Enhanced radiosensitivity. | nih.gov |
| Colon Cancer | HT29, DLD-1 | Enhanced radiosensitivity; inhibited growth via suppression of Akt/mTORC1 signaling. | nih.govresearchgate.net |
| Breast Cancer | MCF7, MDA-MB-231 | Inhibited proliferation; stronger anti-proliferative activity than paclitaxel; inhibited migration and invasion. | scienceopen.com |
| Lung Cancer | NCI-H460, NCI-H1299 | Inhibited proliferation. | researchgate.net |
| Hepatocellular Carcinoma | HepG2 | Inhibited proliferation. | researchgate.net |
| Gastric Cancer | Not specified | Inhibited proliferation and induced apoptosis. | researchgate.net |
The immunomodulatory properties of halofuginone have been explored through various immune cell functional assays. A key finding is its ability to selectively inhibit the differentiation of pro-inflammatory T helper 17 (Th17) cells. nih.gov This effect is mediated through the activation of the amino acid starvation response (AAR), which halofuginone triggers by inhibiting prolyl-tRNA synthetase. nih.gov
In the context of autoimmune diseases like systemic lupus erythematosus (SLE), halofuginone has been shown to diminish the quantity of myeloid-derived suppressor cells (MDSCs) and induce their apoptosis. nih.gov Further investigation revealed that halofuginone targets B lymphoid tyrosine kinase (Blk) in MDSCs, leading to increased apoptosis through suppression of the downstream ERK signaling pathway. nih.gov These findings highlight the potential of halofuginone to modulate immune responses by targeting specific immune cell subsets and signaling pathways.
In Vivo Animal Model Research
In vivo animal models have been crucial for evaluating the systemic effects and therapeutic efficacy of halofuginone hydrobromide in a more complex biological environment, providing insights that are not possible from in vitro studies alone.
Halofuginone has demonstrated potent anti-fibrotic effects in a variety of rodent models of fibrosis. In a rat model of thioacetamide-induced liver fibrosis, oral administration of halofuginone prevented the activation of hepatic stellate cells and, in rats with established fibrosis, led to almost complete resolution of the fibrotic condition. nih.govjosorge.com This was evidenced by reduced levels of collagen, collagen α1(I) gene expression, and tissue inhibitor of metalloproteinases-2 (TIMP-2). nih.gov
In a rat model of subglottic trauma, systemically applied this compound significantly decreased fibrosis and scar tissue formation. nih.gov Furthermore, in mouse models of pulmonary fibrosis induced by bleomycin, halofuginone has also been studied for its potential to mitigate lung scarring. criver.comgubra.dk These studies collectively support the anti-fibrotic efficacy of halofuginone across different organ systems in rodent models.
Table 3: Efficacy of Halofuginone in Rodent Models of Fibrosis
| Fibrosis Model | Animal | Key Research Findings | Reference |
|---|---|---|---|
| Thioacetamide-Induced Liver Fibrosis | Rat | Prevented hepatic stellate cell activation; resolved established fibrosis; decreased collagen and TIMP-2 levels. | nih.govjosorge.com |
| Experimentally Induced Subglottic Trauma | Rat | Decreased fibrosis/scar tissue formation. | nih.gov |
| Bleomycin-Induced Pulmonary Fibrosis | Mouse, Rat | Investigated for mitigating lung fibrosis. | criver.com |
| Tight Skin (Tsk) Mice | Mouse | Prevented increase in collagen synthesis. | researchgate.net |
The anti-tumor effects of halofuginone have been validated in several in vivo cancer models. In a mouse xenograft model of human uterine leiomyoma, halofuginone treatment resulted in a significant reduction in tumor volume, which was associated with increased apoptosis and decreased cell proliferation within the tumors. nih.gov
For oral squamous cell carcinoma (OSCC), an orthotopic transplanted tongue carcinoma model in mice showed that halofuginone administration inhibited tumor growth and lymph node metastasis. nih.gov This was accompanied by a reduction in the cancer-associated fibroblast (CAF) population and collagen deposition within the tumor. nih.gov In a xenograft model of colorectal cancer, halofuginone was also shown to retard tumor growth. researchgate.net
Furthermore, in a spontaneous model of mammary cancer, the polyoma middle T antigen (PyT) transgenic mouse model, halofuginone inhibited tumor growth through a thrombospondin-1 independent pathway, by decreasing tumor angiogenesis and inhibiting TGF-beta signaling. nih.gov These studies demonstrate the multifaceted anti-cancer effects of halofuginone in vivo, targeting both the tumor cells and the tumor microenvironment.
Table 4: In Vivo Anti-Cancer Effects of Halofuginone
| Cancer Model Type | Cancer Type | Animal Model | Key Research Findings | Reference |
|---|---|---|---|---|
| Xenograft | Uterine Leiomyoma | NOD-scid IL2Rγnull mice | Reduced tumor volume; increased apoptosis and decreased cell proliferation. | nih.gov |
| Orthotopic Xenograft | Oral Squamous Cell Carcinoma | Balb/c nude mice | Inhibited tumor growth and lymph node metastasis; reduced CAF population and collagen deposition. | nih.gov |
| Xenograft | Colorectal Cancer | BALB/c nude mice | Retarded tumor growth. | researchgate.net |
| Spontaneous (Transgenic) | Mammary Cancer | Polyoma middle T antigen (PyT) mice | Inhibited tumor growth; decreased tumor angiogenesis; inhibited TGF-beta signaling. | nih.gov |
Animal Models of Autoimmune and Inflammatory Diseases
This compound has been extensively evaluated in various animal models of autoimmune and inflammatory diseases, demonstrating significant therapeutic potential. Research in this area has primarily focused on its immunomodulatory effects, particularly its ability to regulate T helper 17 (Th17) and regulatory T (Treg) cells.
In a mouse model of autoimmune arthritis, treatment with halofuginone suppressed the development of the disease. nih.gov This effect was attributed to the reciprocal regulation of Th17 and FoxP3+ Treg cells. nih.gov Furthermore, halofuginone was found to inhibit osteoclastogenesis, a key process in the bone erosion seen in arthritis. nih.gov
Studies in mouse models of autoimmune thyroid disease have also shown promising results. In a model of Graves' disease, halofuginone treatment led to a significant increase in the number of CD4+CD25+Foxp3+ T lymphocytes. nih.gov In a model of autoimmune thyroiditis, halofuginone significantly decreased the incidence of the disease by reducing the number of CD4+IL-17+ T cells. nih.gov
The anti-inflammatory properties of halofuginone have also been observed in a ligature-induced mouse model of chronic periodontitis. nih.gov Administration of halofuginone significantly reduced the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov It also suppressed the infiltration of immune cells into the infected sites and blocked the differentiation of Th17 cells. nih.gov The underlying mechanism for these immunomodulatory effects is believed to be the inhibition of prolyl-tRNA synthetase, which leads to the activation of the amino acid starvation response. nih.gov
Table 1: Effects of this compound in Animal Models of Autoimmune and Inflammatory Diseases
| Disease Model | Animal | Key Findings |
|---|---|---|
| Autoimmune Arthritis | Mouse | Suppressed disease development, regulated Th17/Treg cell balance, inhibited osteoclastogenesis. nih.gov |
| Graves' Disease | Mouse | Increased the number of CD4+CD25+Foxp3+ T lymphocytes. nih.gov |
| Autoimmune Thyroiditis | Mouse | Decreased disease incidence by reducing CD4+IL-17+ T cells. nih.gov |
| Chronic Periodontitis | Mouse | Reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), suppressed immune cell infiltration, and blocked Th17 cell differentiation. nih.gov |
Infectious Disease Models
The therapeutic potential of this compound extends to infectious disease models, where it has demonstrated activity against both protozoan parasites and certain viruses.
Halofuginone has a well-established history as an effective antiprotozoal agent. In chickens, it is used to control coccidiosis caused by Eimeria tenella. nih.govrsc.org Studies have shown that it acts as a coccidiostat, inhibiting the parasite's invasion of host cells and disrupting its development. nih.gov It has also been shown to be effective against Cryptosporidium parvum, a protozoan parasite that can cause severe diarrhea in lambs. nih.gov
In the context of viral infections, recent research has explored the potential of halofuginone as a broad-spectrum antiviral. Studies using human organotypic models have shown that this compound exhibits antiviral activity against SARS-CoV-2 in the airway epithelium. nih.govbiorxiv.orgbiorxiv.org However, in the same study, it did not show significant activity against other viruses tested, including enterovirus A71 (EV-A71), parechovirus A1 (PeV-A1), influenza A virus (IAV), rhinovirus A16 (RV-A16), human cytomegalovirus (HCMV), or Zika virus (ZIKV) in the models used. biorxiv.orgbiorxiv.org
Table 2: this compound in Infectious Disease Models
| Disease/Pathogen | Model | Key Findings |
|---|---|---|
| Coccidiosis (Eimeria tenella) | Chicken | Acts as a coccidiostat, inhibiting parasite invasion and development. nih.gov |
| Cryptosporidiosis (Cryptosporidium parvum) | Lamb | Reduced diarrhea and death rate. nih.gov |
| SARS-CoV-2 | Human Airway Organotypic Model | Demonstrated antiviral activity. nih.govbiorxiv.orgbiorxiv.org |
| Various Viruses (EV-A71, PeV-A1, IAV, RV-A16, HCMV, ZIKV) | Human Organotypic Models | No significant antiviral activity observed. biorxiv.orgbiorxiv.org |
Metabolic Disorder Animal Models
Preclinical studies have highlighted the potential of this compound in addressing metabolic disorders, particularly obesity and diabetes.
In diet-induced obese mouse and pig models, halofuginone has been shown to be a promising anti-obesity agent. nih.govnih.govresearchgate.netbiorxiv.org It was found to suppress food intake, increase energy expenditure, and lead to weight loss. nih.govnih.govresearchgate.net Furthermore, it alleviated insulin (B600854) resistance and hepatic steatosis in these models. nih.govnih.govresearchgate.net The mechanism behind these effects involves the elevation of fibroblast growth factor 21 (FGF21) and growth differentiation factor 15 (GDF15) through the activation of the integrated stress response. nih.govnih.gov
In a mouse model of diet-induced obesity, daily oral administration of halofuginone was found to reduce diabetes-like phenotypes. nih.gov The treatment improved glucose tolerance, reduced weight gain, decreased insulin resistance, and lowered serum insulin levels. nih.gov These findings suggest a therapeutic potential for halofuginone in managing conditions associated with metabolic syndrome.
Table 3: Effects of this compound in Metabolic Disorder Animal Models
| Disease Model | Animal | Key Findings |
|---|---|---|
| Diet-Induced Obesity | Mouse, Pig | Suppressed food intake, increased energy expenditure, promoted weight loss, alleviated insulin resistance and hepatic steatosis. nih.govnih.govresearchgate.net |
| Diet-Induced Obesity with Diabetes-like Phenotypes | Mouse | Improved glucose tolerance, reduced weight gain, decreased insulin resistance, and lowered serum insulin levels. nih.gov |
Regenerative Medicine Contexts
The application of this compound in regenerative medicine is an emerging area of research, with initial studies focusing on its role in bone regeneration.
In a mouse model of multiple myeloma with bone lesions, halofuginone demonstrated a capacity to ameliorate bone lesions by inhibiting osteoclastogenesis and enhancing osteoblastogenesis. nih.gov This dual action on bone remodeling was linked to its ability to regulate the balance of Th17 and Treg cells. nih.gov These findings suggest that halofuginone could play a role in promoting bone regeneration in pathological conditions characterized by excessive bone resorption. Further research is needed to explore its potential in other regenerative contexts. nih.gov
Table 4: this compound in Regenerative Medicine Models
| Context | Animal Model | Key Findings |
|---|---|---|
| Bone Lesions in Multiple Myeloma | Mouse | Inhibited osteoclastogenesis, enhanced osteoblastogenesis, and regulated Th17/Treg cell balance, leading to amelioration of bone lesions. nih.gov |
Clinical Trial Investigations
Early Phase Clinical Assessments for Therapeutic Potential
The preclinical promise of halofuginone has led to its evaluation in early-phase clinical trials for various conditions. A Phase I study was conducted in patients with advanced solid tumors to assess the safety, tolerability, and pharmacokinetics of orally administered halofuginone. nih.gov The study established the maximum tolerated dose and identified dose-limiting toxicities. nih.gov
Another early-phase investigation was a Phase II trial evaluating the efficacy of a topical formulation of this compound for the treatment of HIV-related Kaposi's sarcoma. clinicaltrials.gov The primary objectives were to determine the tumor response rate and to evaluate the safety and tolerability of the topical application. clinicaltrials.gov
Specific Clinical Indications Under Academic Investigation
Building on early-phase assessments, this compound has been the subject of academic-led clinical investigations for specific therapeutic indications.
A Phase II trial investigated the use of topical halofuginone for patients with HIV-related Kaposi's sarcoma. clinicaltrials.gov The study aimed to determine the tumor response rate compared to a vehicle control and to evaluate the safety of the treatment. clinicaltrials.gov Secondary objectives included assessing the ability of halofuginone to inhibit the expression of matrix metallopeptidase 2 (MMP-2) and Collagen type I in the lesions. clinicaltrials.gov
More recently, a multicenter, randomized, placebo-controlled Phase II trial (the HALOS trial) was conducted to evaluate the safety and efficacy of halofuginone in non-hospitalized adult patients with mild to moderate COVID-19. nih.gov The study found that while the treatment was safe and well-tolerated, it did not significantly decrease the SARS-CoV-2 viral load decay rate within 10 days compared to placebo. nih.gov
Collgard Biopharmaceuticals has also been developing halofuginone for the treatment of scleroderma, and it has received orphan drug designation from the U.S. Food and Drug Administration for this indication. wikipedia.org
Table 5: Summary of Clinical Trial Investigations of this compound
| Phase | Indication | Key Objectives/Findings |
|---|---|---|
| Phase I | Advanced Solid Tumors | Assessed dose-limiting toxicities, determined maximum tolerated dose, and studied pharmacokinetics of oral halofuginone. nih.gov |
| Phase II | HIV-Related Kaposi's Sarcoma | To determine tumor response rate and evaluate safety and tolerability of topical halofuginone. clinicaltrials.gov |
| Phase II | Mild to Moderate COVID-19 | Evaluated safety and efficacy; found to be safe but did not significantly reduce viral load decay rate. nih.gov |
Regulatory Designations and Their Implications for Research
This compound has been the subject of significant interest in the field of rare diseases, leading to the granting of specific regulatory designations by key international agencies. These designations are intended to facilitate the development of drugs for serious conditions that affect small patient populations and for which there is an unmet medical need.
The United States Food and Drug Administration (FDA) has granted Orphan Drug Designation to this compound for two distinct conditions: scleroderma and Duchenne Muscular Dystrophy (DMD). bioworld.com The designation for scleroderma was granted to Collgard Biopharmaceuticals, which has been investigating the compound's antifibrotic properties. bioworld.com For Duchenne Muscular Dystrophy, the orphan drug status was awarded to Akashi Therapeutics, Inc. for their product candidate, HT-100, a delayed-release formulation of halofuginone. bioworld.comfiercebiotech.com
Similarly, the European Medicines Agency (EMA) has also recognized the potential of this compound in treating rare diseases. It was granted orphan designation for the treatment of systemic sclerosis and for Duchenne muscular dystrophy. musculardystrophynews.comnih.gov However, it is noteworthy that both of these European designations were later withdrawn at the request of the sponsor. musculardystrophynews.comnih.gov
The implications of these regulatory designations, particularly the Orphan Drug Designation in the United States, are substantial for the advancement of research. This status provides the sponsoring company with a range of incentives, including seven years of market exclusivity upon approval, tax credits for qualified clinical trials, and an exemption from prescription drug user fees. nih.gov These benefits are designed to de-risk the significant financial investment required for drug development in indications with a limited patient pool. The prospect of market exclusivity, in particular, can be a powerful driver for attracting investment and dedicating resources to preclinical and clinical research programs that might otherwise be considered economically unviable. This framework is intended to stimulate the investigation of promising compounds like this compound for rare and debilitating diseases.
Regulatory Designations for this compound
| Regulatory Agency | Designation | Indication | Sponsor | Status |
|---|---|---|---|---|
| FDA (USA) | Orphan Drug | Scleroderma | Collgard Biopharmaceuticals | Designated |
| FDA (USA) | Orphan Drug | Duchenne Muscular Dystrophy | Akashi Therapeutics, Inc. | Designated bioworld.com |
| EMA (Europe) | Orphan Designation | Systemic Sclerosis | PPD Global Ltd | Withdrawn musculardystrophynews.com |
| EMA (Europe) | Orphan Designation | Duchenne Muscular Dystrophy | Biological Consulting Europe Ltd | Withdrawn nih.gov |
The preclinical and translational research that underpinned the applications for these regulatory designations has shed light on the mechanisms of action of this compound. In the context of fibrotic diseases such as scleroderma, research has demonstrated that halofuginone inhibits the synthesis of collagen type I, a key component of the fibrotic process. nih.gov Mechanistically, it has been shown to block the transforming growth factor-beta (TGF-β) signaling pathway by specifically inhibiting the phosphorylation of Smad3, a critical downstream mediator of TGF-β. nih.gov In animal models of scleroderma, such as the tight skin mouse, administration of halofuginone was found to prevent the development of dermal fibrosis. nih.gov Early-phase clinical studies in patients with scleroderma and chronic graft-versus-host disease, another condition with fibrotic manifestations, have shown reductions in skin scores and collagen content following treatment with halofuginone. nih.gov
For Duchenne Muscular Dystrophy, the scientific rationale for the use of this compound also centers on its antifibrotic and anti-inflammatory properties. In the mdx mouse model of DMD, treatment with halofuginone has been shown to reduce fibrosis and inflammation in muscle tissue. mdpi.com Furthermore, research has indicated that the (+)-enantiomer of halofuginone is more effective than the racemic mixture in improving muscle histopathology. nih.gov Akashi Therapeutics' clinical development program for HT-100 in DMD patients was based on these promising preclinical findings, although the program has faced challenges, including the termination of some trials. fiercebiotech.comdrugbank.com
Selected Preclinical and Translational Research Findings for this compound
| Indication | Model/Study Population | Key Findings | Mechanism of Action |
|---|---|---|---|
| Scleroderma | Tight skin (Tsk) mouse model | Prevented the development of cutaneous hyperplasia (dermal fibrosis). nih.gov | Inhibition of TGF-β-mediated Smad3 phosphorylation. nih.gov |
| Scleroderma / cGvHD | Human pilot study | Reduction in skin scores and decreased collagen content at the treated site. nih.gov | Inhibition of collagen type I synthesis. nih.gov |
| Duchenne Muscular Dystrophy | mdx mouse model | Reduced muscle fibrosis and inflammation. mdpi.com | Inhibition of fibroblast conversion to myofibroblasts. mdpi.com |
| Duchenne Muscular Dystrophy | mdx mouse model | The (+)-enantiomer was more effective than the racemic form in reducing fibrosis and improving motor coordination. nih.gov | Inhibition of Smad3 phosphorylation. mdpi.com |
Advanced Research Methodologies and Approaches in Halofuginone Hydrobromide Studies
Omics-Based Research Methodologies
Omics technologies provide a global perspective on the molecular changes induced by halofuginone (B1684669) hydrobromide, offering a holistic view of its mechanism of action.
Transcriptomics and Gene Expression Profiling
Transcriptomics, the study of the complete set of RNA transcripts in a cell, has been instrumental in elucidating the broad transcriptional effects of halofuginone. researchgate.net Methodologies such as microarray analysis and RNA sequencing (RNA-seq) are employed to create a global expression profile of genes affected by the compound.
Research has shown that halofuginone alters the expression of a multitude of genes involved in diverse biological processes, including signal transduction, transcriptional regulation, and metabolic homeostasis. researchgate.net A key finding from gene expression profiling is the activation of the Integrated Stress Response (ISR) pathway by halofuginone. researchgate.net This is evidenced by the induced expression of signature ISR effector genes like Atf5, Ddit3, and Trib3. researchgate.net
Comparative transcriptomics has also been a powerful tool in understanding resistance mechanisms. By comparing the gene expression landscapes of halofuginone-sensitive and resistant strains of the parasite Eimeria tenella, researchers have identified differentially expressed genes (DEGs) linked to resistance. nih.govdntb.gov.ua In sensitive strains, halofuginone treatment leads to the downregulation of genes associated with crucial enzymes and the upregulation of genes involved in programmed cell death. nih.gov Conversely, in resistant strains, a significant decrease in the expression of genes related to translation and ribosomal proteins is observed, suggesting a potential mechanism of resistance. nih.gov
Table 1: Selected Genes Differentially Regulated by Halofuginone
| Gene/Protein | Organism/Cell Type | Methodology | Key Finding | Reference(s) |
|---|---|---|---|---|
| Atf5, Ddit3, Trib3 | Mammary Epithelial Cells | Microarray | Upregulated, indicating activation of the Integrated Stress Response. | researchgate.net |
| ATPase catalytic subunits | Eimeria tenella | RNA-seq | Downregulated in sensitive strains upon treatment. | nih.gov |
| Programmed cell death protein | Eimeria tenella | RNA-seq | Upregulated in sensitive strains upon treatment. | nih.gov |
| Translation-related genes | Eimeria tenella | RNA-seq | Significantly downregulated in resistant strains. | nih.gov |
| Collagen Type I | - | - | Halofuginone specifically inhibits its gene expression. | nih.gov |
| Matrix Metalloproteinase 2 (MMP-2) | - | - | Halofuginone specifically inhibits its gene expression. | nih.gov |
Proteomics and Protein-Protein Interaction Network Analysis
Proteomics, the large-scale study of proteins, complements transcriptomics by analyzing the direct functional players in the cell. A powerful approach within proteomics is the construction and analysis of protein-protein interaction (PPI) networks. nih.govebi.ac.uk This systems biology method helps to visualize and interpret the complex web of interactions affected by a compound.
In the context of halofuginone research, network pharmacology, which combines pharmacology with computational analysis of biological networks, is a common strategy. nih.govresearchgate.net The process typically involves:
Target Identification: Identifying potential protein targets of halofuginone using databases like PharmMapper and SuperPred. researchgate.net
Network Construction: Building a PPI network using the identified targets and data from databases such as STRING (Search Tool for the Retrieval of Interacting Genes/Proteins). nih.govresearchgate.netplos.org
Network Analysis: Using software like Cytoscape to visualize and analyze the network's topological properties (e.g., degree centrality, betweenness centrality) to identify key "hub" proteins that are critical to the network's function. nih.govnih.govresearchgate.net
For instance, in studies investigating the anti-arthritic effects of halofuginone, this methodology identified 109 potential targets. nih.gov Topological analysis of the resulting PPI network highlighted key hub proteins such as EGFR, MMP9, TLR4, and STAT1 as central to the compound's therapeutic effect in rheumatoid arthritis. nih.gov This approach points toward the IL-17 signaling pathway as a primary target of halofuginone's action in this context. nih.govresearchgate.net
Metabolomics Approaches
Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. This "omics" field provides a functional readout of the physiological state of a cell or organism, capturing the downstream effects of changes in gene and protein expression.
In halofuginone research, metabolomics has been applied to understand its therapeutic effects, particularly in inflammatory conditions like arthritis. Studies on halofuginone-loaded nanocomplexes have used metabolomics to reveal that their anti-arthritic effects are linked to the regulation of several metabolic pathways. researchgate.net These include steroid hormone biosynthesis, tryptophan metabolism, and tyrosine metabolism. researchgate.net By analyzing the metabolic fingerprint, researchers can gain insights into the systemic impact of halofuginone treatment.
Computational and Structural Biology Approaches
Computational and structural biology methods provide high-resolution insights into how halofuginone hydrobromide interacts with its molecular targets, guiding further drug development and optimization.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. mdpi.combiorxiv.org This method is extensively used to screen for potential protein targets of halofuginone and to understand the molecular basis of its binding.
The process utilizes software like AutoDock Vina to simulate the interaction between halofuginone and the three-dimensional structure of a target protein, often retrieved from the Protein Data Bank (PDB). nih.govmdpi.combiorxiv.org The output is a binding affinity score, typically in kcal/mol, where a lower score indicates a stronger, more favorable interaction. biorxiv.org
Studies have successfully used molecular docking to predict and validate interactions. For example, docking analyses revealed a high binding affinity between halofuginone and Matrix Metalloproteinase 9 (MMP9), a key enzyme in the IL-17 signaling pathway implicated in rheumatoid arthritis. nih.gov Other research has used docking to screen large libraries of compounds to identify potential inhibitors of targets like the DJ-1 protein in Parkinson's disease, with halofuginone being among the compounds analyzed. mdpi.com
Table 2: Predicted Protein-Ligand Interactions for Halofuginone via Molecular Docking
| Protein Target | Predicted Binding Affinity (kcal/mol) | Biological Context | Key Finding | Reference(s) |
|---|---|---|---|---|
| MMP9 | High (specific value not stated) | Rheumatoid Arthritis | Halofuginone shows strong binding potential to this key enzyme in the IL-17 pathway. | nih.gov |
| DJ-1 (PARK7) | -5.92 (redocked reference ligand) | Parkinson's Disease | Halofuginone was among a library of drugs screened for interaction with this protein. | mdpi.com |
| EGFR | - (interaction predicted) | Rheumatoid Arthritis | A previous study predicted a direct binding interaction between halofuginone and EGFR. | researchgate.net |
Structure-Activity Relationship Elucidation
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They investigate how the chemical structure of a compound influences its biological activity. For halofuginone, SAR studies have been crucial in understanding the chemical features necessary for its therapeutic effects and in guiding the synthesis of analogues with improved properties. researchgate.net
Halofuginone is a synthetic analogue of febrifugine (B1672321), an alkaloid isolated from the plant Dichroa febrifuga. researchgate.netresearchgate.net Early research and subsequent SAR studies have demonstrated that specific parts of the molecule are essential for its activity. The 4-quinazolinone moiety is known to be critical for its antimalarial properties. researchgate.net Furthermore, both the nitrogen atom within the piperidine (B6355638) ring and the hydroxyl group on that ring are considered necessary for its biological function. researchgate.net The synthesis of numerous analogues has been a key strategy to create derivatives, like halofuginone itself, that retain the desired activity of the parent compound, febrifugine, but with reduced toxicity. researchgate.net
Drug Repurposing Strategies in Disease Research
This compound, a quinazolinone alkaloid derived from the plant Dichroa febrifuga, was initially developed for its antimalarial properties and later found widespread use in veterinary medicine as an anticoccidial agent in poultry. nih.govnih.govwjgnet.com However, extensive research has unveiled its potential in treating a variety of human diseases, leading to significant interest in drug repurposing strategies. This approach leverages existing knowledge of a drug's pharmacology and safety to explore new therapeutic applications, a process that can be more time and cost-effective than developing a new chemical entity from scratch.
The therapeutic versatility of halofuginone stems from its distinct mechanisms of action, primarily the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway and the inhibition of prolyl-tRNA synthetase (ProRS). xjtu.edu.cnpatsnap.commedchemexpress.com By interfering with TGF-β signaling, halofuginone can modulate processes like fibrosis and angiogenesis, which are central to various pathologies. wjgnet.comdovepress.com Its ability to inhibit ProRS triggers the amino acid starvation response (AAR), which selectively prevents the differentiation of pro-inflammatory Th17 cells, highlighting its potential in autoimmune diseases. wjgnet.com
These mechanisms have formed the basis for investigating halofuginone in several disease contexts:
Oncology: Halofuginone has been studied for its anticancer effects, including the suppression of tumor growth, metastasis, and angiogenesis. xjtu.edu.cndrugbank.com Research has demonstrated its activity against various cancers such as bladder carcinoma, hepatoma, and melanoma in preclinical models. xjtu.edu.cnnih.gov A Phase I clinical trial was conducted to evaluate its safety and determine the maximum tolerated dose in patients with advanced solid tumors. nih.govclinicaltrials.gov
Fibrotic Disorders: A primary focus of halofuginone repurposing is its potent anti-fibrotic activity. It has shown the ability to reduce collagen synthesis and extracellular matrix deposition. wjgnet.comdrugbank.com This has prompted research into its use for conditions like scleroderma, a rare autoimmune disease characterized by skin and organ fibrosis. nih.govdrugbank.com
Autoimmune Diseases: By inhibiting the development of Th17 cells, halofuginone presents a promising therapeutic strategy for autoimmune and inflammatory conditions. wjgnet.com Research has explored its potential in managing rheumatoid arthritis by targeting key inflammatory pathways. researchgate.net
The repurposing of halofuginone is a prime example of how understanding a compound's fundamental biological activities can open doors to new clinical applications far beyond its original intended use.
Novel Delivery Systems Research
A significant challenge in the clinical application of this compound is its poor aqueous solubility and low permeability, which can limit its therapeutic efficacy and bioavailability. rsc.org To overcome these limitations, researchers are actively developing novel drug delivery systems designed to enhance its physical properties and ensure it reaches its intended target in the body.
Nanotechnology-Based Formulations for Enhanced Efficacy
Nanotechnology offers a powerful tool to reformulate drugs like halofuginone. By encapsulating the active compound within nanocarriers, it is possible to improve solubility, protect it from degradation, prolong its circulation time, and enhance its uptake into cells. rsc.orgnih.gov
One of the most studied nanotechnology platforms for halofuginone is the use of polymeric micelles. Specifically, researchers have successfully encapsulated halofuginone in micelles made from D-α-tocopherol polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS). nih.govresearchgate.net These HF-loaded TPGS polymeric micelles (HTPMs) have demonstrated significant advantages over the free drug. The thin-film hydration technique is a common method used for their fabrication. nih.govnih.gov
Studies have shown that HTPMs exhibit enhanced efficacy in various models. In poultry, nano-encapsulation of halofuginone enhanced its anticoccidial activity against Eimeria tenella, allowing for a lower effective dose. rsc.org In cancer research, HTPMs showed stronger inhibitory effects against triple-negative breast cancer cells compared to free halofuginone. nih.govresearchgate.net This enhanced effect is attributed to the small size of the nanoparticles, which facilitates intracellular delivery, and the ability of TPGS to inhibit P-glycoprotein, a protein that can pump drugs out of cancer cells. nih.govnih.gov
Below is a table summarizing the characteristics of these nanotechnology-based formulations from a study on triple-negative breast cancer.
| Parameter | Value | Reference |
| Hydrodynamic Diameter | 17.8 ± 0.5 nm | researchgate.net |
| Zeta Potential | 14.40 ± 0.1 mV | researchgate.net |
| Encapsulation Efficiency (EE%) | 90.6 ± 0.85% | nih.gov |
| Drug Loading (DL%) | 12.94 ± 0.46% | nih.gov |
This interactive table summarizes key physicochemical properties of Halofuginone-loaded TPGS polymeric micelles (HTPMs) as reported in studies. These parameters are crucial for the formulation's stability and biological performance.
Targeted Delivery Mechanisms for Specific Cell Types
Beyond generally enhancing efficacy, advanced drug delivery systems aim to target specific cells or tissues involved in a disease process. This targeted approach can increase the drug's concentration at the site of action while minimizing exposure to healthy tissues.
A notable example in halofuginone research is the development of dual-targeted nanocomplexes for the treatment of rheumatoid arthritis. researchgate.net In this strategy, halofuginone is loaded into a nanosystem made of poly lactic-co-glycolic acid (PLGA), a biodegradable polymer. researchgate.netresearchgate.net This core is then camouflaged with a hybrid cell membrane and modified with hyaluronic acid (HA). researchgate.net
The targeting mechanism is twofold:
Macrophage Targeting: The hybrid membrane helps the nanocomplex evade the immune system and can be derived from cells that naturally target inflamed areas.
Fibroblast-Like Synoviocyte Targeting: Hyaluronic acid serves as a specific ligand that binds to the CD44 receptor, which is overexpressed on the surface of fibroblast-like synoviocytes in the joints of patients with rheumatoid arthritis. researchgate.netmdpi.com
This dual-targeting strategy enables the nanocomplexes, termed HA-M@P@HF NPs, to simultaneously deliver halofuginone to two key cell types driving the pathology of rheumatoid arthritis: inflammatory macrophages and aggressive synoviocytes. researchgate.net The research demonstrated that this targeted delivery promotes the beneficial repolarization of macrophages and induces apoptosis in the harmful synoviocytes, offering a promising therapeutic approach for rheumatoid arthritis. researchgate.net
The table below outlines the components of this targeted delivery system and their functions.
| Component | Function | Reference |
| This compound (HF) | Active therapeutic agent | researchgate.net |
| Poly lactic-co-glycolic acid (PLGA) | Biodegradable nanoparticle core for drug encapsulation | researchgate.net |
| Hybrid Cell Membrane (M) | Camouflage to evade immune clearance and aid in targeting | researchgate.net |
| Hyaluronic Acid (HA) | Targeting ligand for CD44-expressing cells (e.g., fibroblast-like synoviocytes) | researchgate.net |
This interactive table breaks down the components of the dual-targeted HA-M@P@HF nanocomplex, illustrating the multifunctional design for specific cell targeting in rheumatoid arthritis research.
Challenges and Future Research Directions for Halofuginone Hydrobromide
Unraveling Complex and Interconnected Molecular Mechanisms
A primary challenge lies in the intricate and multifaceted molecular activities of halofuginone (B1684669). Its effects are not attributable to a single target but rather to a network of interactions that are still being fully elucidated.
Halofuginone is known to operate through at least two primary, distinct mechanisms of action. The first is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. wjgnet.com Specifically, halofuginone prevents the phosphorylation of Smad3, a key downstream mediator in the TGF-β cascade. mdpi.comresearchgate.net This action disrupts the differentiation of fibroblasts into myofibroblasts, which are central to the excessive deposition of extracellular matrix (ECM) proteins characteristic of fibrotic diseases. mdpi.comresearchgate.net
The second major mechanism involves the inhibition of prolyl-tRNA synthetase (ProRS). harvard.edupatsnap.com Halofuginone binds to ProRS, preventing the attachment of proline to its transfer RNA. harvard.edu This mimics a state of proline starvation, triggering the Amino Acid Response (AAR) pathway, a cellular stress response. wjgnet.comharvard.edu Activation of the AAR pathway has been shown to selectively inhibit the differentiation of pro-inflammatory T helper 17 (Th17) cells, which are key drivers of autoimmune diseases. nih.govharvard.edu
The interplay between these two pathways is a crucial area of ongoing research. For instance, TGF-β signaling is not only a master regulator of fibrosis but also plays a role in modulating immune responses, including the development of Th17 cells. mdpi.comharvard.edu Therefore, halofuginone's ability to inhibit both Smad3 phosphorylation and ProRS activity suggests a dual-pronged approach to diseases where fibrosis and inflammation are intertwined. wjgnet.com This dual role may explain its high efficacy in various preclinical models, but also complicates the prediction of its effects in specific pathological contexts. wjgnet.com Future research must focus on dissecting how these pathways converge and diverge in different cell types and disease states to better predict therapeutic outcomes.
| Primary Mechanism | Key Molecular Target/Process | Primary Cellular Consequence | Associated Disease Context |
| TGF-β Pathway Inhibition | Smad3 Phosphorylation | Inhibition of fibroblast-to-myofibroblast differentiation; Reduced ECM synthesis. mdpi.comresearchgate.net | Fibrosis, Cancer. mdpi.com |
| Amino Acid Response (AAR) Activation | Prolyl-tRNA Synthetase (ProRS) Inhibition | Selective inhibition of Th17 cell differentiation. nih.govharvard.edu | Autoimmune Diseases, Inflammation. mdpi.comnih.gov |
This table summarizes the two primary, interconnected mechanisms of action attributed to Halofuginone.
Beyond its two main mechanisms, research points to other potential molecular targets that contribute to halofuginone's biological activity. It is a potent inhibitor of matrix metalloproteinase 2 (MMP-2) gene expression, which is involved in tumor invasion and angiogenesis. drugbank.comnih.gov More recently, Heat Shock 70kDa Protein 8 (HSPA8) has been identified as a novel target in the context of rheumatoid arthritis. nih.gov Studies have shown that halofuginone can reduce the expression of HSPA8 in the synovium of arthritic rats, and knocking down HSPA8 mimics the therapeutic effects of the compound on fibroblast-like synoviocytes. nih.gov
| Potential Novel Target/Pathway | Observed Effect of Halofuginone | Relevant Disease Model | Reference |
| Matrix Metalloproteinase 2 (MMP-2) | Inhibition of gene expression. | Bladder Carcinoma | drugbank.comrndsystems.com |
| Heat Shock 70kDa Protein 8 (HSPA8) | Reduction of protein expression. | Rheumatoid Arthritis | nih.gov |
| PI3K/Akt/mTORC1 Signaling | Suppression of pathway activity. | Colorectal Cancer, Lung Cancer | frontiersin.orgoncotarget.comnih.gov |
| MAPK Signaling | Suppression of pathway activity. | Lung Cancer, Muscle Cells | frontiersin.orgoncotarget.com |
This table outlines additional molecular targets and pathways modulated by Halofuginone that require further investigation.
Addressing Research Limitations and Translational Hurdles
Translating the promising preclinical data for halofuginone into effective human therapies has been challenging, highlighting significant limitations in current research models and a narrow therapeutic window for the compound.
A significant hurdle in the development of halofuginone is the difficulty in translating results from two-dimensional in vitro cell cultures to complex in vivo systems. While in vitro studies are invaluable for dissecting molecular mechanisms, they often fail to recapitulate the intricate tumor microenvironment or the systemic nature of fibrotic and autoimmune diseases. frontiersin.org For instance, halofuginone's effect on ECM deposition and immune cell infiltration is difficult to model accurately in a petri dish. patsnap.com
To bridge this gap, more sophisticated preclinical models are being explored. The use of patient-derived organoids (PDOs) represents a significant step forward. frontiersin.org These three-dimensional cultures more closely mimic the histological and molecular characteristics of the primary tumors from which they are derived. frontiersin.org Studies using lung cancer PDOs have shown that these models can better predict in vivo responses and are useful for screening potential drug combinations, such as halofuginone with cisplatin (B142131). frontiersin.org Future research should increasingly adopt these advanced models, as well as humanized mouse models, to improve the predictability of clinical outcomes.
A major obstacle for the clinical application of halofuginone is its low therapeutic index. asm.orgcabidigitallibrary.org While effective in preclinical models, the compound has been associated with toxicity, including gastrointestinal side effects like nausea and vomiting, which were dose-limiting in early clinical trials. preprints.orgresearchgate.net The challenge is to administer a dose high enough to be effective without causing unacceptable adverse effects.
Several strategies are being pursued to overcome this limitation. One approach is the development of novel drug delivery systems. Encapsulating halofuginone in D-α-tocopherol polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) polymeric micelles has been shown to enhance its absorption, improve its anticancer efficacy against triple-negative breast cancer in mouse models, and reduce its toxicity. nih.gov Another avenue of research is the synthesis of halofuginone analogs or derivatives that retain the therapeutic activity but have a more favorable toxicity profile. mdpi.com For example, separating the enantiomers of halofuginone revealed that the (2R,3S) enantiomer was more efficacious against Cryptosporidium parvum but also more toxic than its optical antipode, suggesting that structural modifications could potentially dissociate efficacy from toxicity. mdpi.com
Exploration of Combination Therapies in Disease Models
Given its multiple mechanisms of action and its narrow therapeutic window as a monotherapy, combining halofuginone with other therapeutic agents is a promising strategy to enhance efficacy and potentially lower required doses.
Preclinical studies have demonstrated synergistic effects in various disease models. In a rat model of acute lung injury, the combination of halofuginone and the corticosteroid dexamethasone (B1670325) was more effective at reducing pro-inflammatory cytokines and protecting against lung fibrosis than either drug alone. spandidos-publications.comnih.gov This synergy was linked to the enhanced suppression of the NF-κB signaling pathway. spandidos-publications.comnih.gov
In oncology, halofuginone has shown significant potential as a chemosensitizer. In multiple myeloma, it demonstrated synergistic cytotoxicity when combined with conventional agents like melphalan (B128) and doxorubicin, as well as the novel agent lenalidomide. nih.gov Similarly, in lung cancer models, halofuginone was found to sensitize patient-derived organoids to cisplatin, an effect attributed to the dual suppression of the PI3K/AKT and MAPK signaling pathways. frontiersin.org A combination of halofuginone and artemisinin (B1665778) also showed synergistic effects in inducing cell death in colorectal cancer cells. nih.gov These findings provide a strong rationale for the continued preclinical and, eventually, clinical exploration of halofuginone-based combination therapies to target complex diseases from multiple angles.
| Combination Partner | Disease Model | Observed Synergistic Effect | Underlying Mechanism |
| Dexamethasone | Acute Lung Injury (Rat Model) | Marked decrease in pro-inflammatory cytokines and protection against lung fibrosis. spandidos-publications.comnih.gov | Enhanced suppression of NF-κB pathway. spandidos-publications.comnih.gov |
| Lenalidomide, Melphalan, Doxorubicin | Multiple Myeloma | Synergistic cytotoxicity against myeloma cells. nih.gov | Induction of apoptosis and changes in p38MAPK, JNK, and p53 signaling. nih.gov |
| Cisplatin | Lung Cancer (Patient-Derived Organoids) | Enhanced tumor destruction and growth inhibition. frontiersin.org | Dual suppression of PI3K/AKT and MAPK signaling pathways. frontiersin.org |
| Artemisinin | Colorectal Cancer | Synergistic induction of caspase-dependent apoptosis. nih.gov | Coordination between apoptosis and autophagy pathways. nih.gov |
This table summarizes key findings from preclinical studies exploring Halofuginone in combination with other therapeutic agents.
Biomarker Discovery and Validation for Research Applications
A significant hurdle in the clinical development of Halofuginone hydrobromide is the lack of validated biomarkers to predict treatment response and monitor efficacy. The identification of reliable biomarkers is crucial for patient stratification and for optimizing therapeutic strategies. Future research should focus on the discovery and validation of biomarkers associated with Halofuginone's mechanism of action.
Given that this compound inhibits the TGF-β signaling pathway, molecules within this cascade represent promising biomarker candidates. mdpi.comresearchgate.net Research has shown that Halofuginone can reduce the expression of pro-fibrotic markers such as alpha-smooth muscle actin (α-SMA), fibronectin, and type I collagen. nih.gov Furthermore, it has been observed to decrease the protein expression of Smad3 in a dose- and time-dependent manner. nih.gov Therefore, monitoring the levels of these proteins in tissue biopsies or circulation could serve as a pharmacodynamic biomarker of drug activity.
In the context of cancer, particularly in 5-fluorouracil (B62378) (5-FU)-resistant colorectal cancer, microRNA-132-3p (miR-132-3p) has been identified as a potential biomarker. nih.gov Studies have shown that Halofuginone can upregulate the expression of miR-132-3p, thereby inhibiting the proliferation, invasion, and migration of resistant cancer cells. nih.gov This suggests that miR-132-3p could not only predict resistance to 5-FU but also identify patients who might benefit from subsequent treatment with Halofuginone.
Future research efforts should aim to validate these potential biomarkers in larger preclinical models and ultimately in human clinical trials. A multi-omics approach, integrating genomics, proteomics, and metabolomics, could further elucidate the molecular signature of response to this compound, leading to the development of a robust biomarker panel.
Table 1: Potential Biomarkers for this compound Research
| Biomarker Candidate | Biological Role | Potential Application | Research Findings |
| Smad3 | Key mediator of TGF-β signaling | Monitoring anti-fibrotic activity | Halofuginone reduces Smad3 protein expression. nih.gov |
| Phospho-Smad3 | Activated form of Smad3 | Assessing pathway inhibition | Halofuginone inhibits TGF-β-dependent Smad3 phosphorylation. mdpi.com |
| α-SMA | Marker of myofibroblast differentiation | Evaluating anti-fibrotic effect | TGF-β-induced expression is significantly reduced by Halofuginone. nih.gov |
| Fibronectin | Extracellular matrix protein | Monitoring fibrosis progression | TGF-β-induced expression is significantly reduced by Halofuginone. nih.gov |
| Type I Collagen | Major component of fibrotic tissue | Assessing anti-fibrotic efficacy | Halofuginone inhibits its synthesis. ontosight.ainih.gov |
| miR-132-3p | MicroRNA | Predicting response in 5-FU-resistant CRC | Halofuginone upregulates its expression, inhibiting cancer cell progression. nih.gov |
| IL-17 | Pro-inflammatory cytokine | Assessing anti-inflammatory and anti-arthritic effects | Halofuginone inhibits the development of Th17 cells that produce IL-17. nih.govresearchgate.net |
| MMP2 | Matrix metalloproteinase | Evaluating anti-metastatic potential | Halofuginone blocks its expression. rndsystems.comtocris.com |
Expanding and Validating Therapeutic Indications in Emerging Research Fields
The unique mechanism of action of this compound opens up possibilities for its use in a variety of diseases beyond its initial applications. While its anti-fibrotic properties are well-documented in the context of scleroderma and Duchenne muscular dystrophy, there is a growing body of evidence supporting its potential in other fibrotic conditions and in oncology. nih.govontosight.airesearchgate.net
In oncology, preclinical studies have demonstrated the efficacy of Halofuginone in various cancer models, including breast cancer (notably triple-negative breast cancer), bladder cancer, hepatocellular carcinoma, and gliomas. nih.govnih.govtandfonline.comnih.gov Its ability to inhibit tumor growth, invasion, metastasis, and angiogenesis makes it a compelling candidate for further investigation, both as a monotherapy and in combination with existing cancer treatments. nih.gov A phase I clinical trial has been conducted to assess its safety and determine the maximum tolerated dose in patients with advanced solid tumors. clinicaltrials.gov
The immunomodulatory effects of Halofuginone, particularly its inhibition of Th17 cell development, suggest its potential in treating autoimmune diseases. nih.gov Research has shown its efficacy in animal models of multiple sclerosis and rheumatoid arthritis. nih.govnih.govresearchgate.net The inhibition of the IL-17 signaling pathway in macrophages appears to be a key mechanism underlying its anti-arthritic effects. researchgate.netconsensus.app
Furthermore, the foundational anti-parasitic activity of Halofuginone continues to be an area of interest, with research exploring its efficacy against various protozoan parasites. nih.govresearchgate.net
Future research should focus on well-designed clinical trials to validate these emerging therapeutic indications. These trials will be essential to establish the clinical utility of this compound in these new disease areas.
Long-Term Efficacy and Safety Research Considerations
While short-term studies have provided promising results, the long-term efficacy and safety of this compound remain a critical area for investigation. Chronic administration is often necessary for treating fibrotic and malignant diseases, making it imperative to understand the potential for cumulative toxicity and the sustainability of its therapeutic effects.
A notable effort in this area is the HALO-DMD-03 study, a long-term, open-label follow-on study for patients with Duchenne muscular dystrophy who have completed previous trials. clinicaltrials.gov This study is designed to gather crucial data on the safety, tolerability, and functional outcomes associated with continuous long-term dosing of HT-100, a proprietary formulation of this compound. clinicaltrials.gov
Concerns regarding the safety profile of Halofuginone have been raised in some studies. For instance, reports from the European Food Safety Authority have highlighted the need for more comprehensive data on its genotoxic potential. nih.govresearchgate.net Although some studies have concluded that it is not genotoxic, further in vivo investigations are required to definitively rule out any mutagenic effects. nih.govresearchgate.net The toxicity profile, including potential gastrointestinal and neurological side effects, also requires careful monitoring and management in long-term clinical use. preprints.org
Future research must prioritize long-term observational studies and extended follow-up of clinical trial participants to build a comprehensive understanding of the safety and efficacy of this compound over extended treatment periods.
Development of Advanced Analogues and Derivatives for Enhanced Therapeutic Profiles
The development of advanced analogues and derivatives of Halofuginone represents a promising strategy to enhance its therapeutic profile, improving efficacy while reducing toxicity. Halofuginone itself is an analogue of febrifugine (B1672321), an alkaloid isolated from the plant Dichroa febrifuga. nih.govmdpi.com The synthesis of Halofuginone was an early attempt to create a less toxic form of its parent compound. nih.gov
Structure-activity relationship studies have shown that modifications to the quinazoline (B50416) and piperidine (B6355638) rings of febrifugine can significantly alter its biological activity. nih.govasm.org For example, the addition of chloride and bromide to the quinazoline ring was found to maintain antimalarial efficacy while lowering cytotoxicity. asm.org This suggests that further chemical modifications could lead to the development of new compounds with an improved therapeutic index.
Researchers have synthesized numerous febrifugine analogues with the aim of creating more potent and safer drugs for malaria and other conditions. nih.govpreprints.orgasm.org The insights gained from these studies can be applied to the development of next-generation Halofuginone derivatives. The goal is to design molecules that retain or enhance the desired therapeutic effects—such as the inhibition of prolyl-tRNA synthetase and the TGF-β pathway—while minimizing off-target effects and toxicity.
The poor water solubility of this compound is another challenge that can be addressed through the development of new formulations and derivatives. tandfonline.comnih.gov For instance, encapsulating Halofuginone in polymeric micelles has been shown to enhance its efficacy against triple-negative breast cancer cells. tandfonline.comresearchgate.net
Future research in this area should focus on the rational design and synthesis of novel Halofuginone analogues, coupled with high-throughput screening to identify candidates with superior pharmacological properties. These efforts could ultimately lead to the development of safer and more effective therapies for a range of debilitating diseases.
Q & A
Q. What is the molecular mechanism by which halofuginone hydrobromide inhibits collagen type I synthesis in fibrotic models?
this compound acts as a competitive ATP inhibitor of prolyl-tRNA synthetase (ProRS) with a Ki value of 18.3 nM, disrupting proline incorporation into collagen chains. This inhibition suppresses transcriptional activation of collagen type I and MMP-2 promoters via the TGF-β/Smad pathway. Methodological validation:
Q. What standardized cell-based assays are recommended for evaluating halofuginone's anti-angiogenic effects?
Key assays include:
- Endothelial tube formation assays (e.g., human umbilical vein endothelial cells (HUVECs) on Matrigel), with halofuginone dosed at 10–100 nM to quantify capillary network disruption .
- Transwell migration assays to assess inhibition of VEGF-induced cell migration .
- qPCR/Western blot for MMP-2 and collagen type I expression .
Q. Which in vivo models are validated for studying halofuginone's anti-coccidial efficacy?
- Chicken models infected with Eimeria tenella : Administer halofuginone-supplemented feed (1.5–6 mg/kg) and evaluate fecal oocyst counts, gut pathology, and mortality rates .
- Dosage validation : Use HPLC (limit of detection: 1 ppb in tissues) to confirm drug bioavailability .
Advanced Research Questions
Q. How can contradictory findings on halofuginone's TGF-β pathway modulation be resolved across different disease models?
Discrepancies arise from tissue-specific TGF-β isoform interactions. Strategies:
- Perform RNA sequencing to map TGF-β target genes in osteoarthritis (e.g., cartilage explants) vs. fibrotic models (e.g., lung or liver) .
- Use conditional knockout mice (e.g., Smad3⁻/⁻) to isolate pathway dependencies .
Q. What experimental approaches optimize halofuginone's synergistic effects with chemotherapeutics in tumor models?
- Sequential dosing : Pre-treat cells with halofuginone (IC₅₀: 22.3–37.2 nM) for 24 hr before adding cisplatin to enhance DNA damage .
- Combinatorial screens : Use high-throughput platforms (e.g., SynergyFinder) to identify drug pairs (e.g., halofuginone + 5-fluorouracil) targeting collagen-rich tumor microenvironments .
Q. What pharmacokinetic challenges arise in cross-species translation of halofuginone dosing, and how are they addressed?
- Species-specific metabolism : Chickens show higher hepatic clearance than rodents. Use LC-MS/MS to profile metabolites in plasma and tissues .
- Tissue penetration : Employ microdialysis in target organs (e.g., joints or lungs) to measure free drug concentrations .
Q. How can multi-omics integration clarify halofuginone's dual role in fibrosis and immune regulation?
- Proteomics : Identify ProRS interactors using affinity purification-mass spectrometry .
- Metabolomics : Map proline depletion effects on TCA cycle intermediates in activated fibroblasts .
Methodological Considerations
- Dosage optimization : Start with 10–50 nM in vitro and 1–3 mg/kg in vivo, adjusting based on target tissue bioavailability .
- Analytical validation : Use HPLC with UV detection (LOD: 0.001 ppm) for tissue residue analysis .
- Ethical compliance : Adhere to EFSA guidelines for withdrawal periods (3 days in poultry) to minimize residual drug exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
